molecular formula C15H26O4 B4920229 1,8-dioxacycloheptadecane-9,17-dione CAS No. 13926-70-0

1,8-dioxacycloheptadecane-9,17-dione

Cat. No.: B4920229
CAS No.: 13926-70-0
M. Wt: 270.36 g/mol
InChI Key: VCFOHACKZRPCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Macrocyclic Lactones in Modern Chemical Research

Macrocyclic lactones, which are cyclic esters with large rings (typically 12 or more atoms), are of considerable interest in modern chemical research. They are found in a variety of natural products and are known for their diverse biological activities. classace.io This class of compounds is particularly significant in the development of pharmaceuticals, including antibiotics, immunosuppressants, and anticancer agents. nih.gov Their large, flexible ring structures allow them to bind to challenging biological targets.

Beyond medicine, macrocyclic lactones are highly valued in the fragrance industry for their musk-like scents. acs.orgacs.org Historically, these scents were derived from animal sources, such as the musk deer, but the development of synthetic macrocyclic lactones has provided a more sustainable and ethical alternative. acs.orgnih.gov These synthetic musks are used as long-lasting base notes in a wide array of consumer products. fragranceconservatory.com

Historical Development of Research on Dioxacycloheptadecane Systems

The study of large-ring carbocycles and heterocycles, including dioxacycloheptadecane systems, has been a long-standing challenge in organic synthesis. Early work in the mid-20th century by chemists such as Ruzicka and Stoll laid the foundation for understanding the synthesis and properties of macrocycles. The development of high-dilution techniques was a critical step, as it favors intramolecular cyclization over intermolecular polymerization.

The synthesis of macrocyclic dilactones, such as those in the dioxacycloheptadecane family, has historically been approached through the cyclization of long-chain dihydroxy-dicarboxylic acids or their derivatives. Over the decades, a variety of macrolactonization methods have been developed to improve the efficiency and yield of these challenging reactions. These methods often involve the activation of the carboxylic acid groups to facilitate ring closure.

Current Research Landscape and Emerging Academic Trends

The contemporary research landscape for macrocyclic dilactones is focused on the development of novel and more efficient synthetic methodologies. nih.gov Modern techniques such as ring-closing metathesis (RCM) have emerged as powerful tools for the construction of large rings, including dilactones. nih.govacs.org Recent studies have demonstrated the use of renewable resources, such as olive oil, to synthesize a range of macrocyclic lactones and dilactones, highlighting a trend towards greener and more sustainable chemistry. acs.orgnih.gov

Another area of active research is the exploration of new catalytic systems for macrolactonization. This includes the use of organocatalysts and enzymatic methods, which can offer high selectivity and milder reaction conditions compared to traditional chemical methods. The synthesis of diverse libraries of macrocycles for screening in drug discovery and materials science is also a prominent trend.

Interdisciplinary Relevance in Polymer Science and Environmental Chemistry

The interdisciplinary relevance of dioxacycloheptadecane systems is most evident in polymer science and environmental chemistry.

In polymer science , macrocyclic esters, including dilactones, are valuable monomers for ring-opening polymerization (ROP). This method allows for the synthesis of biodegradable polyesters with controlled molecular weights and properties. For instance, the well-studied isomer of the title compound, 1,4-dioxacycloheptadecane-5,17-dione (B86015) (also known as ethylene (B1197577) brassylate), can be polymerized to produce poly(ethylene brassylate), a fully bio-sourced and biodegradable polyester (B1180765). This highlights the potential of 1,8-dioxacycloheptadecane-9,17-dione as a monomer for creating novel, sustainable polymers.

In environmental chemistry , the widespread use of synthetic macrocyclic lactones as fragrances has led to research on their environmental fate and potential impact. industrialchemicals.gov.au Studies have detected these compounds in various environmental compartments, including water systems and their effluents. industrialchemicals.gov.au While many macrocyclic musks are considered biodegradable, their continuous release into the environment necessitates ongoing monitoring and research into their long-term effects. The biodegradability of large-ring esters is an area of active investigation, with the potential for these compounds to be broken down by microorganisms in the environment.

Physicochemical Properties

Table 1: Physicochemical Properties of Dioxacycloheptadecane Diones

Property This compound (Computed) 1,4-Dioxacycloheptadecane-5,17-dione (Experimental)
CAS Number 13926-70-0 bldpharm.com 105-95-3 nih.govchemicalbook.com
Molecular Formula C15H26O4 C15H26O4 nih.govchemicalbook.com
Molecular Weight 270.36 g/mol 270.37 g/mol chemicalbook.com
Boiling Point Not Available 138-142 °C at 1 mmHg chemicalbook.com
Melting Point Not Available -8 °C chemicalbook.com
Density Not Available 1.042 g/mL at 25 °C chemicalbook.com
Refractive Index Not Available n20/D 1.47 chemicalbook.com

| Appearance | Not Available | Colorless to pale yellow liquid chemicalbook.com |

Note: The data for this compound is limited to what is available in chemical supplier databases, which is often computationally generated. The data for 1,4-dioxacycloheptadecane-5,17-dione is from experimental measurements reported in the literature.

Detailed Research Findings

As of this writing, there is a notable absence of specific, in-depth research articles focusing exclusively on this compound. Its existence is primarily documented in chemical databases and supplier catalogs. bldpharm.com Consequently, detailed research findings regarding its synthesis, reactivity, and specific applications are not available.

However, the general principles of macrocyclic dilactone synthesis are well-established. The synthesis of a 17-membered dilactone, such as this compound, would likely involve the cyclization of a suitable linear precursor. For example, the esterification of a diol with a dicarboxylic acid under high dilution would be a classical approach. More modern methods, such as the ring-closing metathesis of a di-unsaturated ester, could also be employed. For instance, a recent study demonstrated the synthesis of 17-membered dilactones from precursors derived from olive oil using a Grubbs catalyst. acs.org

The potential for this compound to undergo ring-opening polymerization is high, by analogy to its isomer ethylene brassylate. The resulting polyester would have a different repeating unit structure compared to poly(ethylene brassylate), which could lead to unique material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dioxacycloheptadecane-9,17-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4/c16-14-10-6-2-1-3-7-11-15(17)19-13-9-5-4-8-12-18-14/h1-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFOHACKZRPCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)OCCCCCCOC(=O)CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291970
Record name 1,8-Dioxacycloheptadecane-9,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13926-70-0
Record name 1,8-Dioxacycloheptadecane-9,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13926-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Dioxacycloheptadecane-9,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 1,8 Dioxacycloheptadecane 9,17 Dione Analogues

Classical and Contemporary Approaches to Macrocyclic Lactone Ring Formation

The formation of the large lactone rings found in 1,8-dioxacycloheptadecane-9,17-dione and its analogues can be achieved through several strategic approaches. These methods are designed to promote the desired intramolecular reaction, often by employing high-dilution conditions or specific activation techniques. nih.gov

Intramolecular Esterification and Ring-Closing Methodologies

Intramolecular esterification is a foundational method for the synthesis of macrocyclic lactones. This process involves the cyclization of a linear hydroxycarboxylic acid or the condensation of a dicarboxylic acid with a diol. For a dilactone like this compound, this would typically involve the reaction of a C8 dicarboxylic acid (such as suberic acid) with a C7 diol (like 1,7-heptanediol), or the dimerization of a suitable ω-hydroxycarboxylic acid.

A significant challenge in these reactions is to suppress the formation of linear polymers. nih.gov The Fischer esterification, an acid-catalyzed reaction, can be employed for intramolecular cyclization to form lactones, with the equilibrium driven towards the product by removing water. acs.org However, for large rings, the reaction rates can be slow, and yields may be low.

More advanced ring-closing methodologies offer improved efficiency. Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of macrocycles, including dilactones. medchemexpress.comnih.gov This method utilizes transition metal catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, to form a carbon-carbon double bond within a precursor molecule, leading to cyclization. researchgate.net For the synthesis of dilactones analogous to this compound, a diene-diester precursor can be subjected to RCM to form an unsaturated macrocyclic dilactone, which can subsequently be hydrogenated if the saturated analogue is desired. researchgate.net Research has demonstrated the successful synthesis of 15- and 17-membered dilactones using RCM from precursors derived from renewable resources like olive oil. medchemexpress.comresearchgate.net

Another approach involves the use of activating agents to facilitate the intramolecular esterification. The Yamaguchi and Mukaiyama macrolactonization reactions are classic examples that utilize specific reagents to activate the carboxylic acid group, thereby promoting cyclization even at higher concentrations. nih.govresearchgate.net These methods are based on converting the hydroxyl group of the carboxylic acid into a good leaving group, which enhances the electrophilicity of the carbonyl carbon and facilitates the ring-closing attack by the hydroxyl group. nih.gov

Table 1: Comparison of Ring-Closing Methodologies for Macrocyclic Dilactone Analogue Synthesis
MethodologyTypical Catalysts/ReagentsKey AdvantagesReported Ring Sizes (Analogues)Reference
Fischer EsterificationH₂SO₄, TsOHSimple, readily available reagents.5- and 6-membered rings are common; larger rings are challenging. acs.org
Ring-Closing Metathesis (RCM)Grubbs' Catalysts, Hoveyda-Grubbs CatalystsHigh functional group tolerance, mild reaction conditions, effective for large rings.12- to 29-membered rings. medchemexpress.comresearchgate.net
Yamaguchi Esterification2,4,6-Trichlorobenzoyl chloride, DMAPEffective for sterically hindered substrates, good yields.Wide range of macrocycles. researchgate.net
Mukaiyama Macrolactonization2-Chloro-1-methylpyridinium iodide, triethylamineMild conditions, high yields for various ring sizes.Wide range of macrocycles. nih.gov

Enzymatic Synthesis and Biocatalysis for Macrocyclization

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for macrocyclization. Lipases, in particular, have been widely used for the synthesis of polyesters and macrocyclic lactones. nih.gov These enzymes can catalyze esterification reactions in non-aqueous solvents, and their high selectivity can minimize the formation of byproducts. rsc.org

The lipase-catalyzed polymerization of large-ring lactones, known as macrolides, has been successfully demonstrated for 12-, 13-, 16-, and 17-membered rings. nih.gov For instance, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a highly effective biocatalyst for these transformations. nih.govsmith.edu The enzymatic approach can also be applied to the cyclization of ω-hydroxy fatty acids to produce macrocyclic lactones. researchgate.net

Thioesterase domains, which are involved in the biosynthesis of macrocyclic natural products, are also being explored as biocatalysts for the chemoenzymatic synthesis of macrolactones and macrolactams. beilstein-journals.orgresearchgate.net These enzymes have shown the ability to catalyze the formation of 12- to 18-membered rings. researchgate.net Carboxylic acid reductases (CARs) are another class of enzymes that can be used in biocatalytic pathways to produce diols from dicarboxylic acids, which can then be used in subsequent esterification reactions. acs.orgrsc.org

Table 2: Examples of Enzymatic Synthesis of Macrocyclic Lactone Analogues
EnzymeSubstrate TypeProduct Ring SizeKey FindingsReference
Lipase (e.g., Novozym 435)Large-ring lactones (macrolides)12, 13, 16, 17Effective polymerization to high molecular weight polyesters. nih.gov
Candida antarctica lipase BHydroxy fatty acidsNot specifiedA non-RCM protocol for macrocyclic lactones. researchgate.net
Resorcylic acid lactone thioesterase domainsResorcylate-like precursors12- to 18-memberedPromising catalysts for chemoenzymatic macrocyclization. researchgate.net
Penicillin-binding protein-type thioesterase (Ulm16)Nonribosomal peptides4- to 6-amino acid rings (macrolactams)Efficient cyclization of various non-native peptides. rsc.org

Organocatalytic Ring-Opening Polymerization Strategies

Ring-Opening Polymerization (ROP) is a powerful technique for producing high molecular weight polyesters from cyclic monomers. nih.gov While often used for smaller lactones, ROP of macrolactones is an emerging field. whiterose.ac.uk Organocatalysts, which are metal-free small organic molecules, have gained significant attention for ROP due to their lower toxicity and ability to produce well-defined polymers. researchgate.net

The ROP of ethylene (B1197577) brassylate (1,4-dioxacycloheptadecane-5,17-dione), a structural isomer of this compound, has been achieved using organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.net This suggests that this compound could also serve as a monomer for organocatalytic ROP to produce novel polyesters. The thermodynamics of ROP for large, unstrained lactones are often driven by entropy rather than the release of ring strain. whiterose.ac.ukacs.org

Various organocatalysts, including N-heterocyclic carbenes (NHCs), thiourea-amine catalysts, and strong organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), have been employed for the ROP of lactones. researchgate.netyoutube.comnih.gov These catalysts operate through different mechanisms, such as activating the monomer or the initiating alcohol, to facilitate the polymerization process. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to polymer synthesis, including the production of polyesters and their macrocyclic precursors. smith.eduacs.org

Solvent-Free Polymerization Techniques

Solvent-free polymerization, also known as bulk polymerization, is a key green chemistry approach that eliminates the environmental and health risks associated with organic solvents. beilstein-journals.org This technique is particularly relevant for polycondensation reactions to form polyesters, where the reaction is often carried out in the melt. beilstein-journals.org For the synthesis of polyesters from monomers that could lead to this compound, a solvent-free melt polycondensation of a C8 dicarboxylic acid and a C7 diol would be a potential green route.

Solvent-free ROP is also a viable strategy. The organocatalytic ROP of ethylene brassylate has been successfully conducted via reactive extrusion, a solvent-free process that combines polymerization and polymer processing into a single step. researchgate.net This approach not only eliminates solvents but also offers advantages in terms of energy efficiency and reduced reaction times. researchgate.net

Aqueous Emulsion Polymerization Methods

Aqueous emulsion polymerization is another green synthetic strategy that uses water as the reaction medium, avoiding the use of volatile organic compounds. researchgate.net This technique is well-established for radical polymerization but has also been adapted for step-growth polymerizations to produce polyesters. In an emulsion system, the polymerization occurs at the interface between the organic monomer droplets and the aqueous phase.

Reactive Extrusion in Polymerization

Reactive extrusion (REx) is a solvent-free, continuous processing technique that facilitates polymerization within an extruder. nih.gov This method is advantageous for its efficiency, reduced environmental impact, and potential for scalability. diva-portal.org In the context of 1,4-dioxacycloheptadecane-5,17-dione (B86015) (Ethylene Brassylate, EB), reactive extrusion has been successfully employed for its ring-opening polymerization (ROP) to produce the biodegradable aliphatic polyester (B1180765), poly(ethylene brassylate) (PEB). nih.govchalmers.se

The process involves feeding the monomer, often with a catalyst, into an extruder where heating and mechanical shearing provide the energy to initiate and propagate the polymerization reaction. diva-portal.org Various catalytic systems have been explored for the REx of ethylene brassylate. chalmers.se These include metal-free organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and immobilized enzymes like Candida antarctica Lipase B (CALB). chalmers.seacs.org For instance, a recent study described a bioinspired approach using artificial plant cell walls (APCWs) with integrated enzymes as catalysts in reactive extrusion, achieving high monomer conversion to PEB. nih.govdiva-portal.org The polymerization is typically conducted at elevated temperatures, for example 90 °C, with a set screw speed (e.g., 100 rpm) for a specific residence time. nih.gov This solvent-free method represents a significant advancement in producing biosourced and biodegradable polymers from renewable macrolactones like ethylene brassylate. acs.org

Synthesis of Poly(1,4-dioxacycloheptadecane-5,17-dione) and its Copolymers

The synthesis of polymers from ethylene brassylate has garnered significant interest due to the resulting materials' biodegradability, flexibility, and derivation from renewable resources like castor oil. acs.org The 17-membered macrocycle undergoes ring-opening polymerization to form both homopolymers and copolymers with tailored properties. acs.orgnih.gov

Homopolymerization of 1,4-Dioxacycloheptadecane-5,17-dione

The homopolymer, poly(ethylene brassylate) (PEB), is synthesized via ring-opening polymerization (ROP) of the ethylene brassylate monomer. acs.org This process can be mediated by various catalysts, including organometallic compounds, enzymes, and organic catalysts. nih.gov Organocatalysis, in particular, has been highlighted as a method to avoid metal contamination in the final polymer. acs.orgresearchgate.net

One effective organic catalyst for the bulk ROP of ethylene brassylate is 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which can also act as an initiator. chalmers.seacs.org In a typical synthesis, the polymerization of ethylene brassylate using TBD can yield PEB with a molecular weight of around 8000 g/mol . chalmers.se The resulting polymer exhibits a melting temperature of approximately 70 °C and a glass transition temperature (Tg) of -30 °C. chalmers.seacs.org The mechanical properties of the pure homopolymer show it to be a brittle material, with a Young's modulus of 290 MPa and an elongation at break of 4%. chalmers.se To improve these properties for advanced applications, PEB can be further modified, for example, by creating graft copolymers. acs.org

Table 1: Research Findings on the Homopolymerization of Ethylene Brassylate (EB)

CatalystInitiatorMethodMonomer ConversionResulting Polymer (PEB) PropertiesReference
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)TBDBulk PolymerizationHighMolar Mass: ~8000 g/mol ; Tm: ~70 °C; Brittle behavior chalmers.seacs.org
Immobilized Candida antarctica Lipase B (CALB)-Reactive ExtrusionHigh- chalmers.se
Artificial Plant Cell Wall (APCW) with integrated enzyme-Reactive ExtrusionHighMolar Mass: ~4 kDa nih.govdiva-portal.org

Copolymerization with Functional Monomers (e.g., Squaric Acid)

To enhance functionality and tune material properties, ethylene brassylate can be copolymerized with other monomers. nih.govnih.gov A notable example is the copolymerization with squaric acid (SA), a versatile and strongly acidic organic molecule, to form poly(ethylene brassylate-co-squaric acid) (PEBSA). nih.govresearchgate.net This represents the first known instance of copolymerizing ethylene brassylate with a cyclic comonomer like squaric acid. nih.gov

The synthesis is typically performed via ring-opening of the ethylene brassylate macrolactone and subsequent polycondensation with squaric acid. nih.govresearchgate.net This can be achieved through methods like solution polymerization in a solvent such as 1,4-dioxane (B91453) or through emulsion and suspension polymerization in aqueous systems. nih.govnih.govresearchgate.net The inclusion of squaric acid introduces polar functional groups, which can alter the copolymer's characteristics. nih.gov Spectroscopic analyses, including ¹H-NMR, confirm the successful copolymerization by showing the disappearance of the EB monomer cycle and the incorporation of both EB and SA repeating units in the polymer chain. researchgate.net For instance, a signal appearing at 0.86 ppm is attributed to methylene (B1212753) end-group protons, confirming the ring-opening of ethylene brassylate. researchgate.net The resulting PEBSA copolymer exhibits good thermal stability and an amphiphilic character, making it a candidate for applications such as the encapsulation of bioactive compounds. nih.govresearchgate.net

Table 2: Research Findings on the Copolymerization of Ethylene Brassylate (EB) with Squaric Acid (SA)

Synthesis MethodMonomer Ratio (EB/SA)InitiatorKey FindingsReference
Solution Polymerization (in 1,4-dioxane)75/25 (mol/L)1-HexanolConfirmed copolymer structure via NMR and FTIR; Good thermal stability. nih.govresearchgate.net
Aqueous Emulsion Polymerization50/50 (molar)1-HexanolSuccessful synthesis confirmed by disappearance of SA hydroxyl bands in FTIR. nih.govmdpi.com
Suspension Polymerization (in water)Various-Structural tunability affects thermal and dielectric properties. researchgate.net

Derivatization and Structural Modification of the Macrocyclic Core

Derivatization involves chemically modifying a compound to produce a new substance with different properties, which is a key strategy for both analyzing the original molecule and creating new functional materials. libretexts.org For macrocyclic esters like ethylene brassylate, derivatization can be considered at the level of the monomer itself or, more commonly, through the modification of the resulting polymer.

General derivatization techniques applicable to the ester functional groups within the macrocycle or the polymer backbone include acylation and alkylation. libretexts.org Acylation involves reacting compounds that have active hydrogens with carboxylic acids or their derivatives. libretexts.org Alkylation, particularly esterification, can convert carboxylic acid groups (which could be introduced via copolymerization) into various esters, making them less polar and more volatile. libretexts.orgaocs.org

A more practical approach for this class of materials is the structural modification of the polymer. An example is the synthesis of lignin-graft-poly(ethylene brassylate). acs.orgacs.org In this work, the PEB homopolymer, prepared by ROP, was copolymerized with lignin (B12514952) that had been chemically modified with sebacic acid to introduce carboxylic acid functionality. acs.org This condensation copolymerization creates a new biomass-based polymer with significantly improved mechanical and thermal properties compared to the PEB homopolymer. acs.orgacs.org Such post-polymerization modifications and graft copolymer strategies are powerful tools for expanding the applications of polymers derived from the ethylene brassylate macrocyclic core.

Advanced Structural Elucidation and Conformational Analysis of 1,8 Dioxacycloheptadecane 9,17 Dione and Its Polymeric Forms

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture and End-Group Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of polymers derived from 1,8-dioxacycloheptadecane-9,17-dione. Both ¹H and ¹³C NMR provide critical information regarding polymer architecture, repeating unit configuration, and, crucially, the nature and quantity of end-groups.

The determination of number-average molecular weight (Mn) for linear polymers is achievable through NMR by quantifying the signals from end-groups relative to those from the internal repeating units of the polymer chain. acs.orgmtoz-biolabs.com For polyesters, common end-groups include hydroxyl (-OH) and carboxyl (-COOH) groups. Specific chemical shifts in the ¹H NMR spectrum correspond to the protons of these end-groups, which can be distinguished from the protons of the main polymer backbone. By integrating the signals of the end-groups and comparing them to the integral of a characteristic signal from the repeating monomer unit, the degree of polymerization can be calculated. magritek.com

For more complex systems or to enhance sensitivity, derivatization techniques can be employed. For instance, reacting the terminal hydroxyl and carboxyl groups with a reagent like trichloroacetyl isocyanate (TAI) produces derivatives with distinct NH resonances in a clear region of the ¹H NMR spectrum, allowing for precise quantification. researchgate.netscribd.com

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further confirm the structural connectivity of the end-groups to the main polymer chain, providing unambiguous assignments. acs.orgmtoz-biolabs.com

Table 1: Illustrative ¹H NMR Data for End-Group Analysis of Poly(this compound)

Proton Type Typical Chemical Shift (δ, ppm) Integration Value (Example) Assignment
Methylene (B1212753) adjacent to ester oxygen (-CH₂-O-CO-) 4.1 - 4.3 100 Repeating Unit
Methylene adjacent to ester carbonyl (-CH₂-CO-O-) 2.2 - 2.4 100 Repeating Unit
Terminal methylene adjacent to hydroxyl group (-CH₂-OH) 3.6 - 3.8 1.0 Hydroxyl End-Group

Note: Data is illustrative and actual chemical shifts can vary based on solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Intermolecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying functional groups and probing non-covalent interactions within the polymeric forms of this compound. The technique works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.

For polyesters, the most prominent absorption band is the carbonyl (C=O) stretching vibration of the ester group, typically found in the range of 1720-1740 cm⁻¹. The exact position and shape of this band are sensitive to the local molecular environment. nih.gov Changes in the carbonyl peak can indicate variations in crystallinity, conformation, and intermolecular interactions. s-a-s.org

FTIR is particularly useful for studying intermolecular forces, such as dipole-dipole interactions between the polar ester groups, which significantly influence the polymer's physical and mechanical properties. acs.org For instance, shifts in the carbonyl band to lower wavenumbers can suggest the formation of hydrogen bonds if hydroxyl or carboxyl end-groups are present. The analysis of spectra can reveal evidence of weak Lewis acid-base interactions between polymer functional groups and other molecules. researchgate.net By observing changes in characteristic absorption bands, one can monitor processes like degradation or chemical modification. mtoz-biolabs.com

Table 2: Characteristic FTIR Absorption Bands for Polyesters

Vibrational Mode Frequency Range (cm⁻¹) Functional Group
C=O Stretch 1720 - 1740 Ester Carbonyl
C-O Stretch 1150 - 1250 Ester C-O
C-H Stretch (Aliphatic) 2850 - 3000 Methylene (CH₂)

Mass Spectrometry (e.g., MALDI-TOF, GC-MS) for Oligomer and Polymer Molecular Weight Distribution and End-Group Determination

Mass spectrometry (MS) techniques are indispensable for the detailed molecular characterization of polymers, providing information on molecular weight, molecular weight distribution, and end-group structures. mtoz-biolabs.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of synthetic polymers. rsc.org In this technique, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy, leading to soft ionization and desorption of intact polymer molecules. The time it takes for these ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for the determination of the absolute molecular weights of individual oligomer chains. waters.com The resulting spectrum shows a distribution of peaks, where each peak corresponds to a specific chain length, and the mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. This allows for the precise determination of end-group masses and confirmation of the polymer's structure. nih.gov For high molecular weight polyesters, on-plate alkaline degradation can be used as a sample pretreatment to cut long chains into oligomers suitable for high-resolution analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile and thermally stable compounds. While not suitable for intact polymers, it is a valuable tool for analyzing the low-molecular-weight products of polymer pyrolysis or degradation. chromatographytoday.com This can provide information about the monomeric units and potentially identify the chemical nature of end-groups by analyzing the fragments produced. shimadzu.com

Table 3: Example Data from MALDI-TOF MS Analysis of a Polyester (B1180765) Oligomer

m/z (Daltons) Calculated Mass Proposed Structure
1447.8 1447.85 H-[M]₅-OH + Na⁺
1715.9 1716.01 H-[M]₆-OH + Na⁺
1984.1 1984.17 H-[M]₇-OH + Na⁺

Note: [M] represents the monomer unit of this compound (mass = 268.16 Da). The structures assume hydroxyl end-groups and sodium cationization.

X-ray Diffraction (XRD) for Crystalline Structure and Morphology of Polymeric Systems

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure and morphology of polymeric materials. units.it Polymers can exist in amorphous, semi-crystalline, or highly crystalline forms, and their degree of crystallinity profoundly affects their mechanical, thermal, and optical properties. drawellanalytical.com

In XRD analysis, a beam of X-rays is directed at the polymer sample. Crystalline regions within the polymer contain ordered, repeating atomic arrangements that act as a diffraction grating. Constructive interference of the scattered X-rays occurs at specific angles, governed by Bragg's Law (nλ = 2d sinθ), producing a diffraction pattern of sharp peaks. fiveable.me The positions (2θ angles) and intensities of these peaks are characteristic of the specific crystal structure and can be used to identify the crystalline phase (polymorphism). intertek.com

In contrast, the disordered polymer chains in amorphous regions produce a broad, diffuse scattering signal known as an amorphous halo. researchgate.net For semi-crystalline polymers, the XRD pattern is a superposition of sharp crystalline peaks on top of this broad halo. drawellanalytical.com By deconvoluting the pattern and comparing the integrated areas of the crystalline peaks to the total scattered area, the degree of crystallinity can be quantified. fiveable.me Furthermore, the width of the diffraction peaks can be used to estimate the average size of the crystalline domains (crystallites) via the Scherrer equation. units.it

Table 4: Representative XRD Data for a Semi-Crystalline Polyester

2θ Angle (degrees) Interplanar Spacing (d, Å) Assignment Crystallite Size (nm, Example)
17.5 5.06 (010) Plane 8.5
22.5 3.95 (110) Plane 10.2

Note: Peak positions and assignments are illustrative for a generic polyester and would need to be determined experimentally for poly(this compound). researchgate.netresearchgate.net

Electron Microscopy (e.g., SEM) for Polymeric Microstructure and Surface Characterization

Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), are vital for visualizing the microstructure and surface topography of polymeric materials at high magnification. azom.com SEM provides detailed, three-dimensional-like images by scanning a focused beam of electrons over the sample's surface.

For polymeric forms of this compound, SEM can reveal a wealth of information about the material's morphology. azom.com When processed into fibers, SEM can be used to characterize fiber diameter, uniformity, and surface texture. researchgate.netresearchgate.net For polymer films or molded parts, it can reveal surface features such as smoothness, porosity, and the presence of cracks or defects.

In polymer blends or composites, SEM is crucial for understanding the phase morphology. It can distinguish between different polymer phases, showing the size, shape, and distribution of dispersed domains within a continuous matrix. azom.com The quality of the interface between different components, which is critical to the mechanical performance of the material, can also be assessed. mdpi.com For instance, signs of poor adhesion, such as debonding at the fiber-matrix interface, are readily observable. mdpi.com By examining fracture surfaces, SEM can provide insights into the failure mechanisms of the material, indicating whether the failure was brittle or ductile.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. lcms.czintertek.com This method separates polymer molecules based on their hydrodynamic volume in solution. campoly.com

The GPC/SEC system consists of a pump, an injector, a series of columns packed with porous gel, and one or more detectors (typically a refractive index detector). A dilute solution of the polymer is injected into the system and flows through the columns. campoly.com Larger polymer coils cannot enter the small pores of the gel and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer path, causing them to elute later. intertek.com

The elution time is correlated to molecular weight by creating a calibration curve using polymer standards of known molecular weight. campoly.com The output from the detector is a chromatogram showing the distribution of polymer sizes. From this data, several important parameters can be calculated:

Number-average molecular weight (Mn): The total weight of the sample divided by the total number of molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length. Ring-opening polymerization can often produce polymers with narrow PDI values (1.1 - 1.5). uliege.beacs.org

Table 5: GPC/SEC Results for Different Batches of Poly(this compound)

Sample ID Mn ( g/mol ) Mw ( g/mol ) Polydispersity Index (PDI)
Batch A 25,500 38,250 1.50
Batch B 26,100 32,625 1.25

Conformational Dynamics of the 17-Membered Macrocyclic Ring System

The 17-membered macrocyclic ring of this compound possesses significant conformational flexibility, a characteristic feature of many macrocycles. nih.gov This flexibility means the molecule does not exist in a single rigid shape but rather as an ensemble of interconverting conformers in solution. Understanding these conformational dynamics is crucial as the preferred conformation can influence its reactivity in ring-opening polymerization and its biological activity if any.

Conformational analysis of large rings is complex, but computational methods like molecular mechanics and molecular dynamics simulations are employed to explore the potential energy surface and identify low-energy, stable conformations. nih.govacs.org These studies reveal that even within a small energy window (e.g., a few kcal/mol), a multitude of distinct conformers can exist. nih.gov The distribution of these conformers, or the "Boltzmann population," is influenced by factors such as the solvent environment and temperature. acs.org

Atomic Force Microscopy (AFM) for Polymer Morphology and Self-Organized Structures

Extensive searches of scientific literature and chemical databases did not yield specific studies on the use of Atomic Force Microscopy (AFM) for the morphological and self-organizational analysis of the homopolymer of this compound. While AFM is a widely used technique for characterizing the surface topography and nanostructure of polymeric materials, no data regarding the specific application of this method to poly(this compound) is publicly available.

Consequently, detailed research findings, data tables on surface roughness, domain sizes, or descriptions of self-organized structures for this particular homopolymer cannot be provided. Research on the related compound, 1,4-dioxacycloheptadecane-5,17-dione (B86015) (ethylene brassylate), has involved AFM in the study of its copolymers, but these findings are not applicable to the homopolymer of the 1,8-isomer and are therefore excluded from this article to maintain strict adherence to the subject matter.

Further research is required to investigate the solid-state morphology of poly(this compound) using AFM to understand its crystalline structure, surface features, and potential for self-assembly.

Theoretical and Computational Chemistry Studies of 1,8 Dioxacycloheptadecane 9,17 Dione

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1,8-dioxacycloheptadecane-9,17-dione. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide deep insights into the molecule's fundamental properties. nih.govdiva-portal.org

Electronic Structure: DFT calculations are widely used to determine the geometric and electronic structures of macrocyclic compounds. nih.gov For a molecule like this compound, these calculations would optimize the molecular geometry, identifying the most stable three-dimensional arrangement of its atoms. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined.

The calculations also reveal the distribution of electron density, which is fundamental to understanding a molecule's reactivity. diva-portal.org Mapping the molecular electrostatic potential (ESP) can identify electron-rich and electron-poor regions. nih.gov In this compound, the oxygen atoms of the ester carbonyl groups are expected to be the most electron-rich sites (nucleophilic), making them susceptible to attack by electrophiles. Conversely, the carbonyl carbon atoms are electron-deficient (electrophilic) and represent the primary sites for nucleophilic attack, a critical step in processes like hydrolysis or ring-opening polymerization.

Reactivity Prediction: Quantum chemical methods can quantify reactivity through various descriptors. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of this analysis.

HOMO: The energy and location of the HOMO indicate the ability of the molecule to donate electrons. For this dilactone, the HOMO is likely localized around the non-carbonyl oxygen atoms of the ester linkages.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons. The LUMO is expected to be centered on the electrophilic carbonyl carbons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis can further detail the charge distribution on individual atoms, providing a more refined picture of reactive sites. nih.govmdpi.com These computational approaches are invaluable for predicting how the molecule will behave in chemical reactions, such as the crucial ring-opening polymerization process used to create polyesters.

Molecular Dynamics Simulations for Conformational Ensembles and Polymer Behavior

Due to its 17-membered ring, this compound possesses significant conformational flexibility. Molecular Dynamics (MD) simulations are the primary computational tool for exploring the vast conformational landscape of such flexible molecules and the polymers derived from them. nih.govunlv.edu

Conformational Ensembles: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. unlv.edursc.org For a single macrocycle, an MD simulation can sample numerous possible conformations, revealing their relative energies and the barriers to interconversion between them. This is crucial because the molecule does not exist as a single static structure but as a dynamic ensemble of interconverting shapes. nih.gov The specific conformations present can be influenced by the solvent, with different shapes being favored in polar versus nonpolar environments. nih.gov These simulations can identify low-energy, stable conformations and high-energy, strained conformations, which is critical for understanding both its chemical reactivity and its biological activity, if any.

Polymer Behavior: As a monomer for ring-opening polymerization, understanding its behavior once incorporated into a polymer chain is of significant industrial and scientific interest. MD simulations are essential for studying the properties of the resulting polyesters. acs.org

Material Properties: By simulating the interactions between multiple polymer chains in an amorphous or crystalline state, researchers can predict macroscopic material properties. This includes physical characteristics like the glass transition temperature (Tg) and melting temperature (Tm), which are vital for material applications. researchgate.net

Interactions with Other Molecules: Atomistic simulations can model how the polymer interacts with solvents, additives, or other polymers, which is critical for designing new materials and formulations. acs.org

The table below illustrates the type of data generated from MD simulations for polymers, comparing linear chains to ring polymers, which share topological constraints with macrocycles.

PropertyDescriptionTypical Finding from Simulation
Radius of Gyration (Rg) A measure of the overall size and compactness of a polymer chain.Ring polymers are typically more compact (smaller Rg) than their linear counterparts of the same mass due to topological constraints. researchgate.net
Diffusion Coefficient A measure of how quickly the polymer moves through a solvent or melt. unlv.eduInversely related to the size (Rg); smaller, more compact structures tend to diffuse faster. unlv.edu
Glass Transition Temp. (Tg) The temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state.Can be predicted by simulating the polymer's specific volume as a function of temperature during a cooling process. researchgate.net

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which is indispensable for their identification and structural elucidation. escholarship.org By calculating expected spectra and comparing them to experimental data, researchers can confirm the structure of synthesized compounds like this compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is one of the most powerful tools for determining molecular structure. Quantum chemical calculations, typically using DFT, can predict the chemical shifts (δ) of ¹H and ¹³C atoms with high accuracy. The process involves:

Optimizing the geometry of the molecule's most stable conformers.

Calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field.

Referencing these values against a standard (e.g., tetramethylsilane, TMS) to yield the predicted chemical shifts.

This predictive power is crucial for assigning peaks in a complex experimental spectrum and for distinguishing between different isomers. For a large macrocycle, where many proton and carbon signals may overlap, a computationally predicted spectrum can be the key to a correct structural assignment. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the IR spectrum by determining the energies of these vibrations. The most prominent peaks in the predicted spectrum for this compound would correspond to:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl groups, typically predicted in the 1700-1750 cm⁻¹ region.

C-O Stretch: Absorptions corresponding to the stretching of the single bonds in the ester linkages.

C-H Stretch: Vibrations from the methylene (B1212753) (CH₂) groups forming the backbone of the ring.

The table below summarizes the application of computational methods for predicting spectroscopic data.

Spectroscopic TechniquePredicted ParameterComputational MethodImportance for Characterization
¹H and ¹³C NMR Chemical Shifts (δ)DFT (e.g., GIAO method)Assigns specific signals to each atom, confirms connectivity, and distinguishes isomers.
Infrared (IR) Vibrational Frequencies (cm⁻¹)DFT Frequency CalculationConfirms the presence of functional groups (e.g., C=O, C-O) and validates the molecular identity.
Mass Spectrometry Fragmentation PatternsN/A (More reliant on empirical rules and database comparison)While not directly predicted by these quantum methods, computational analysis of bond strengths can help rationalize observed fragmentation.

Structure-Energy Relationships and Thermodynamic Stability of Macrocycles

The study of structure-energy relationships is fundamental to understanding the stability and reactivity of macrocycles. Computational chemistry allows for the precise calculation of energies associated with different molecular structures and conformations, providing insight into the thermodynamic stability of this compound.

Ring Strain: Macrocycles often possess some degree of ring strain, which is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions along bonds), and transannular strain (non-bonded steric interactions across the ring). Computational methods can quantify this strain energy by comparing the energy of the actual macrocycle to a hypothetical, strain-free acyclic analogue. For a large and flexible 17-membered ring like this dilactone, angle strain is generally low, but torsional and transannular strains can still be significant factors that influence its preferred conformations.

Thermodynamic Stability and the Macrocyclic Effect: The "macrocyclic effect" describes the observation that macrocyclic ligands often form significantly more stable complexes with metal ions compared to their analogous open-chain counterparts. everyscience.com This enhanced stability is a result of both enthalpy and entropy changes upon complexation. everyscience.comillinois.edu

Enthalpy (ΔH): This term relates to changes in bond energies and steric strain. A pre-organized macrocycle may not need to expend as much energy to adopt the correct binding conformation compared to a flexible linear molecule. illinois.edu

Entropy (ΔS): The chelate effect, a major contributor, results in a favorable increase in entropy as one macrocyclic ligand displaces multiple solvent molecules from a metal ion's coordination sphere.

While this compound is not primarily studied as a metal ligand, the thermodynamic principles are broadly applicable. Its stability relative to its linear precursors or its open-ring polymer form is a key factor in polymerization chemistry. The relative stability of the cyclic monomer versus the linear polymer chain can be evaluated computationally, providing insight into the thermodynamics of the ring-opening polymerization reaction. Studies have shown that both favorable and unfavorable entropic consequences can arise from macrocyclization, highlighting the complexity of these interactions. nih.govnih.gov

Exploration of Biological Activities and Molecular Mechanisms of 1,8 Dioxacycloheptadecane 9,17 Dione and Its Polymeric Systems Non Clinical

In Vitro Studies of Antimicrobial and Antifungal Efficacy

There is currently no available scientific literature detailing the in vitro antimicrobial or antifungal efficacy of 1,8-dioxacycloheptadecane-9,17-dione. Studies that would typically involve testing the compound against various strains of bacteria and fungi to determine its minimum inhibitory concentration (MIC) or other measures of efficacy have not been published or are not indexed in publicly accessible databases.

Cytotoxicity Assessments in Cell Lines (in vitro)

Information regarding the in vitro cytotoxicity of this compound in various cell lines is not present in the reviewed scientific literature. Consequently, no data tables on its effects on cell viability or proliferative capacity can be provided.

Antioxidant Properties and Mechanisms of Action (in vitro)

There is no published research on the in vitro antioxidant properties of this compound. Standard assays to determine antioxidant capacity, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity or ferric reducing antioxidant power (FRAP), have not been reported for this compound. Therefore, any discussion of its potential mechanisms of antioxidant action would be purely speculative.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

No structure-activity relationship (SAR) studies for this compound have been found in the public domain. Such studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the synthesis of more potent derivatives. The absence of this information indicates a lack of research into optimizing this molecule for potential therapeutic applications.

Elucidation of Molecular Interactions with Biological Targets (e.g., enzymes, receptors)

There is no available data from molecular docking studies, enzymatic assays, or receptor binding experiments that would elucidate the molecular interactions of this compound with biological targets. Research into how this compound might bind to and modulate the function of specific enzymes or receptors has not been published.

Applications in Advanced Materials Science and Supramolecular Chemistry

Role as a Monomer in Bioplastics and Biodegradable Polymer Development

1,8-dioxacycloheptadecane-9,17-dione is a valuable monomer for the creation of fully bio-sourced and biodegradable polyesters. nih.gov Through ring-opening polymerization (ROP), it is converted into poly(ethylene brassylate) (PEB), a polyester (B1180765) noted for its biodegradability and favorable mechanical properties. nih.govresearchgate.net The synthesis can be effectively mediated by organocatalysts, which circumvents the need for potentially toxic and costly heavy metals. nih.gov

Research has demonstrated the successful synthesis of high molar mass PEB using catalysts like triphenyl bismuth, yielding a material with properties comparable to poly(ε-caprolactone), another significant biodegradable polyester. nih.gov The resulting PEB homopolymer exhibits a melting temperature (Tm) of approximately 70°C and a glass transition temperature (Tg) around -30°C. nih.govresearchgate.net Furthermore, the versatility of this compound extends to the development of advanced biocomposites. A notable example is the in-situ polymerization of the monomer onto cellulose (B213188) nanofibrils (CNF) via reactive extrusion, producing a PEB/CNF nanocomposite that combines the properties of the biodegradable polyester with the strength of cellulose nanomaterials. nih.gov

Engineering of Poly(this compound) for Hydrophobic Coatings

The polymer derived from this compound, poly(ethylene brassylate) (PEB), possesses a fundamentally hydrophobic nature. This characteristic is explicitly utilized in the design of amphiphilic block copolymers, where the PEB segment serves as the hydrophobic block. researchgate.net This inherent hydrophobicity makes the homopolymer, PEB, a strong candidate for the formulation of water-repellent surfaces and hydrophobic coatings.

The hydrophobic character of PEB is consistent with the broader class of polyesters, which are generally water-resistant. For instance, polyethylene (B3416737) terephthalate (B1205515) (PET), a widely used polyester, exhibits a water contact angle of approximately 72.5°, indicative of a hydrophobic surface. While specific contact angle measurements for pure PEB coatings are not extensively detailed in the reviewed literature, its role as the hydrophobic component in copolymers confirms its suitability for applications requiring low surface energy and water repellency. researchgate.netaccudynetest.com The engineering of PEB-based materials thus offers a pathway to creating biodegradable and bio-based hydrophobic coatings for various substrates.

Self-Assembly of Copolymers and Supramolecular Architectures

The ability to copolymerize this compound with other monomers is crucial for creating advanced functional materials capable of self-assembly. By combining the hydrophobic PEB block with a hydrophilic segment, researchers can synthesize amphiphilic block copolymers that spontaneously form ordered, nanoscale structures in aqueous environments. researchgate.netnih.gov

A prominent example is the synthesis of poly(ethylene glycol)-b-poly(ethylene brassylate) (PEG-b-PEB) copolymers. researchgate.net In these structures, the water-soluble PEG block shields the water-insoluble PEB block, driving the self-assembly process to form aggregates such as micelles or nanoparticles in aqueous solutions. researchgate.net Similarly, copolymerizing ethylene (B1197577) brassylate with squaric acid, a highly polar molecule, results in poly(ethylene brassylate-co-squaric acid) (PEBSA), a copolymer with a distinct amphiphilic character. nih.gov This amphiphilicity enables the formation of supramolecular polymeric structures, driven by intermolecular hydrogen bonds and the hydrophobic effect. nih.gov The morphology and size of these self-assembled architectures can be tuned by adjusting the relative lengths of the hydrophobic and hydrophilic blocks. researchgate.net

Table 1: Copolymers derived from this compound and their properties

Hydrophobic Monomer Hydrophilic Comonomer/Block Resulting Copolymer Key Characteristics Source(s)
This compound Poly(ethylene glycol) (PEG) PEG-b-PEB Amphiphilic; self-assembles into nanoparticles/micelles. researchgate.net

Development of Polymer Matrices for Encapsulation and Controlled Release Systems (e.g., essential oils)

The self-assembled supramolecular structures formed by copolymers of this compound serve as excellent matrices for the encapsulation and controlled release of active molecules. researchgate.netnih.gov The hydrophobic core of the resulting nanoparticles or micelles provides a compatible environment for lipophilic substances, such as essential oils and certain drugs, protecting them from degradation and enabling their delivery. researchgate.netnih.gov

For instance, the amphiphilic network of poly(ethylene brassylate-co-squaric acid) (PEBSA) has been successfully used to encapsulate thymol (B1683141), a major component of thyme oil known for its strong antiseptic properties. nih.gov The encapsulation was achieved through a co-precipitation technique, entrapping the thymol within the PEBSA matrix. nih.gov This encapsulation is expected to protect the bioactive compound from environmental degradation and ensure its good dispersion. nih.gov

Similarly, PEG-b-PEB nanoparticles have been employed to encapsulate the hydrophobic anti-cancer drug doxorubicin. researchgate.net The study demonstrated successful loading of the drug into the nanoparticles and investigated its subsequent release kinetics, highlighting the potential of these systems for controlled drug delivery. researchgate.net These polymer matrices offer a versatile platform for protecting volatile or sensitive compounds and controlling their release over time. researchgate.netnih.gov

Table 2: Examples of Encapsulation using Poly(this compound)-based Copolymers

Polymer Matrix Encapsulated Compound Technique Intended Application Source(s)
PEBSA Thymol Co-precipitation Antimicrobial system nih.gov

Environmental Chemistry and Fate of 1,8 Dioxacycloheptadecane 9,17 Dione

Occurrence and Distribution in Environmental Matrices (e.g., house dust, sewage biosolids, water)

There is no available scientific literature that documents the occurrence or distribution of 1,8-dioxacycloheptadecane-9,17-dione in environmental matrices such as house dust, sewage biosolids, or water. While studies have been conducted on other synthetic musk compounds and macrocyclic lactones in these environments, specific monitoring data for this compound is absent.

Biotransformation and Abiotic Degradation Pathways in the Environment

Detailed research on the biotransformation and abiotic degradation pathways of this compound in the environment has not been identified in the public scientific domain. Studies on the biodegradation of other dione (B5365651) compounds and large ring lactones exist, but these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.govnih.govacs.org Information regarding its breakdown through processes like hydrolysis, photolysis, or microbial action is currently unavailable.

Analytical Methodologies for Environmental Monitoring (e.g., GC-MS, LC-HRMS for trace analysis)

While Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are powerful and common techniques for the trace analysis of organic contaminants in environmental samples, there are no specific methods published for the targeted analysis of this compound. rsc.orgmdpi.com Method development, including the optimization of extraction, clean-up, and instrumental parameters, would be required for its effective environmental monitoring. A patent for a formulation containing a list of compounds, including this compound, mentions the use of HPLC for analysis of the formulation itself, but does not provide a method for environmental samples. researchgate.net

Assessment of Environmental Persistence and Mobility

An assessment of the environmental persistence and mobility of this compound cannot be provided due to the absence of empirical data. Key parameters used to determine persistence (e.g., half-life in soil, water, and sediment) and mobility (e.g., soil sorption coefficient) have not been reported in the scientific literature. Without such data, it is not possible to scientifically evaluate its potential to persist in the environment or move between environmental compartments.

Future Research Directions and Emerging Opportunities for 1,8 Dioxacycloheptadecane 9,17 Dione

Development of Novel and More Sustainable Synthetic Routes

The pursuit of green chemistry is a driving force in polymer science, and the synthesis of polyesters from 1,8-dioxacycloheptadecane-9,17-dione is no exception. Future research will increasingly focus on developing more sustainable and efficient synthetic pathways. A key area of interest is enzymatic polymerization, which offers a milder and more environmentally friendly alternative to traditional chemical catalysis. nih.govacs.org Lipases, in particular, have shown promise in the ring-opening polymerization (ROP) of macrocyclic lactones. nih.govacs.org Recent studies have demonstrated the successful in situ enzymatic polymerization of ethylene (B1197577) brassylate (a common synonym for this compound) using artificial plant cell walls as a biocatalytic platform, highlighting a solvent-free and bio-inspired approach. nih.gov This method not only reduces the reliance on potentially toxic metal catalysts but also operates under milder reaction conditions. nih.gov

Exploration of Advanced Catalytic Systems for Tailored Polymer Properties

The choice of catalyst is paramount in controlling the polymerization process and, consequently, the properties of the final polyester (B1180765). While enzymatic catalysis offers a green route, the exploration of advanced organo- and metal-based catalytic systems remains a vibrant area of research for achieving precise control over polymer architecture and properties.

Organocatalysis has emerged as a powerful tool for the ROP of lactones, offering a metal-free alternative that can lead to well-defined polymers. researchgate.netacs.orgacs.org For this compound, various organic catalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been successfully employed. fao.orgchalmers.se Future work in this area could focus on designing novel organocatalysts with enhanced activity and selectivity, allowing for the synthesis of poly(this compound) with controlled molecular weights and narrow dispersities.

In the realm of metal-based catalysis, late-transition metal complexes are being investigated for their high efficiency in lactone polymerization. For instance, α-diimine FeCl3 catalysts have demonstrated high activity in the ROP of ethylene brassylate, proceeding via a coordination-insertion mechanism. rsc.org Further exploration of these and other transition metal catalysts could lead to even more active and versatile systems, enabling the synthesis of high-molecular-weight polymers and complex architectures like block copolymers.

Table 1: Comparison of Catalytic Systems for the Polymerization of this compound

Catalyst TypeExamplesAdvantagesResearch Opportunities
Enzymatic Lipases, Artificial Plant Cell WallsSustainable, mild conditions, metal-freeOptimization of enzyme activity and stability, exploration of new biocatalysts
Organocatalysts TBD, DBSA, DPP, PTSAMetal-free, good control over polymerizationDesign of more active and selective catalysts, understanding catalyst-monomer interactions
Metal-based α-diimine FeCl3, Triphenyl bismuthHigh activity, potential for stereocontrolDevelopment of catalysts with higher turnover frequencies, synthesis of stereoregular polymers

In-Depth Mechanistic Studies at the Molecular Level

A fundamental understanding of the polymerization mechanism is crucial for optimizing reaction conditions and designing catalysts that yield polymers with desired properties. For this compound, detailed mechanistic studies at the molecular level are still in their early stages but represent a critical area for future research.

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the reaction pathways, transition states, and the role of the catalyst in the ROP of lactones. Such studies can help elucidate the coordination-insertion mechanism proposed for metal-based catalysts and the activation of the monomer and initiator in organocatalyzed polymerizations. fao.orgrsc.org By modeling the interactions between the monomer, catalyst, and growing polymer chain, researchers can predict the stereoselectivity of the polymerization and design catalysts that favor the formation of polymers with specific microstructures.

Experimental techniques, including kinetic studies and in-situ spectroscopic monitoring, will also play a vital role in unraveling the polymerization mechanism. By precisely measuring reaction rates under different conditions and identifying key intermediates, a more complete picture of the reaction dynamics can be constructed.

Expansion of Non-Clinical Biological Activity Profiling and Mode of Action Elucidation

The biodegradability and potential biocompatibility of polyesters derived from this compound make them attractive candidates for biomedical applications. While initial studies have begun to explore this area, a significant opportunity exists for a more comprehensive non-clinical biological activity profiling.

Future research should focus on a systematic evaluation of the biocompatibility of poly(this compound) and its copolymers. This would involve in vitro cytotoxicity assays, hemocompatibility studies, and assessments of inflammatory responses. Furthermore, the degradation products of these polyesters should be identified and their toxicological profiles thoroughly investigated to ensure their safety for in vivo applications.

Beyond basic biocompatibility, there is potential to design copolymers of this compound with specific biological activities. For example, a recent study reported the synthesis of a copolymer of ethylene brassylate and squaric acid that could encapsulate the essential oil thymol (B1683141), with the resulting complex exhibiting antimicrobial activity. nih.gov This opens the door to developing new materials for applications such as antimicrobial coatings for medical devices or wound dressings. Elucidating the mode of action of such bioactive polymers will be a key research direction.

Integration into Smart Materials and Responsive Polymer Systems

"Smart" or "stimuli-responsive" polymers, which can change their properties in response to external stimuli such as temperature, pH, or light, are at the cutting edge of materials science. Integrating this compound into such systems presents an exciting opportunity to create novel functional materials.

Future research could also explore the development of shape-memory polymers based on this compound. These materials can be programmed to remember a specific shape and return to it upon the application of a stimulus. The semi-crystalline nature of poly(this compound) could be exploited to create such materials for applications in biomedical devices or soft robotics.

Advanced Computational Design and Predictive Modeling

As the complexity of polyester materials derived from this compound increases, advanced computational tools will become indispensable for their design and optimization. Predictive modeling can accelerate the discovery of new materials with tailored properties, reducing the need for extensive and time-consuming experimental work.

Molecular dynamics simulations can be used to predict the bulk properties of poly(this compound) and its copolymers, such as their mechanical strength, thermal stability, and permeability to small molecules. These simulations can provide insights into the relationship between the polymer's molecular structure and its macroscopic behavior.

Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict the properties of new polyesters based on their chemical structure. By training these models on existing experimental data, it may become possible to rapidly screen virtual libraries of copolymers and identify candidates with the desired combination of properties for a specific application. This data-driven approach will be crucial for unlocking the full potential of this compound in the development of next-generation polyester materials.

Q & A

Q. What are the standard synthetic routes for 1,8-dioxacycloheptadecane-9,17-dione derivatives, and how are reaction conditions optimized?

The compound is typically synthesized via multicomponent reactions involving aromatic aldehydes, amines, and cyclic diketones (e.g., dimedone). A common method employs heterogeneous catalysts like ion-exchange zeolite Y with metal cations, which enhance cyclization efficiency while reducing side products . For example, Karimi Rad et al. (2020) optimized yields (~85–92%) using glycerol-mediated conditions under transition metal catalysis, with ethanol as a solvent and microwave-assisted thermal cyclization to accelerate kinetics . Reaction parameters such as solvent polarity (water vs. ethanol), catalyst loading (1–5 mol%), and temperature (70–100°C) critically influence yield and purity .

Q. How is this compound characterized post-synthesis?

Characterization involves spectroscopic and chromatographic techniques:

  • UV-Vis/Colorimetry : The compound exhibits pH-dependent color changes (colorless in acidic/neutral conditions, pink in basic solutions), enabling its use as an acid-base titration indicator .
  • NMR and Mass Spectrometry : Confirm structural integrity via 1^1H/13^13C NMR peaks for diketone moieties (~2.1–2.3 ppm for methyl groups) and high-resolution mass data matching molecular ion clusters .
  • Melting Point Analysis : Sharp melting points (e.g., 220–225°C) validate purity .

Q. What are its applications in analytical chemistry?

The compound’s pH-sensitive properties make it a candidate for non-toxic acid-base indicators in titrations. For instance, 10-hydroxy-3,3,6,6-tetramethyl derivatives show reversible color transitions in aqueous solutions, suitable for detecting endpoints in weak acid-strong base titrations .

Advanced Research Questions

Q. How do catalytic systems influence reaction mechanisms and regioselectivity in derivative synthesis?

Catalyst design dictates reaction pathways:

  • Zeolite Y : Facilitates in situ enamine formation via Brønsted acid sites, promoting cyclocondensation with dimedone .
  • Magnetic Nanocatalysts : Enhance regioselectivity for benzoacridinone derivatives by stabilizing intermediates via surface interactions, achieving >90% yield in one-pot reactions .
  • Ionic Liquids : Protic pyridinium ionic liquids (e.g., 1-methyl imidazolium trifluoroacetate) act as dual solvent-catalysts, reducing energy barriers for diketone activation .
    Contradictions in catalytic efficiency (e.g., variable yields with Pd complexes vs. TiCl4_4-nanocatalysts) arise from differences in active site accessibility and steric hindrance .

Q. What mechanistic insights explain contradictory data in microwave vs. conventional synthesis?

Microwave irradiation accelerates cyclization via dielectric heating, reducing reaction times from hours to minutes. However, Rocchi et al. (2020) noted nitrobenzene’s dual role as solvent/oxidant in microwave conditions, which can over-oxidize intermediates, leading to unsaturated byproducts (e.g., 1,3-diarylacridin-9(10H)-ones) absent in conventional thermal methods . Kinetic studies (e.g., Arrhenius plots) are recommended to resolve such discrepancies .

Q. Can computational methods predict reaction pathways for novel derivatives?

Density functional theory (DFT) simulations model transition states in cyclocondensation reactions. For example, Liu et al. (2020) correlated frontier molecular orbitals (HOMO-LUMO gaps) with regioselectivity in pyrazinoacridine derivatives, identifying nucleophilic attack at the diketone’s α-carbon as rate-limiting . MD simulations further assess solvent effects on intermediate stability .

Q. How can green chemistry principles be applied to improve sustainability?

  • Solvent Selection : Water or ethanol replaces toxic solvents (e.g., nitrobenzene), reducing environmental impact while maintaining yields (~80–85%) .
  • Catalyst Recyclability : Beta-cyclodextrin or magnetic nanocatalysts achieve >5 reuse cycles without significant activity loss .
  • Energy Efficiency : Microwave or ultrasound-assisted methods cut energy consumption by 60% compared to reflux .

Q. What strategies address stability challenges in acidic/basic environments?

Derivatization with electron-withdrawing groups (e.g., methoxy or hydroxyl substituents) enhances stability. For example, 9-(4-hydroxy-3-methoxyphenyl) derivatives resist keto-enol tautomerization in basic conditions, preserving structural integrity during titrations . Accelerated degradation studies (pH 1–14, 40–80°C) coupled with HPLC monitoring are advised for stability profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.